Anastrozole Monoamide-d12
CAS No.:
Cat. No.: VC0204806
Molecular Formula: C₁₇H₉D₁₂N₅O
Molecular Weight: 323.46
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₇H₉D₁₂N₅O |
---|---|
Molecular Weight | 323.46 |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Anastrozole Monoamide-d12 is derived from Anastrozole Monoamide, which has a molecular formula of C17H21N5O and a molecular weight of 311.38 g/mol . The deuterated version incorporates twelve deuterium atoms, resulting in a significantly higher molecular weight. The compound maintains the basic structural framework of anastrozole while featuring a monoamide functional group and the strategic replacement of twelve hydrogen atoms with deuterium.
The parent compound, anastrozole, is chemically known as α,α,α',α'-tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile , with the monoamide derivative incorporating an amide group in place of one of the nitrile groups. The deuteration pattern in Anastrozole Monoamide-d12 likely focuses on the methyl groups, similar to the deuteration pattern observed in Anastrozole-d12 .
Structural Comparison with Related Compounds
Table 1: Comparison of Anastrozole and Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|
Anastrozole | C17H19N5 | 293.37 | Two nitrile groups, triazole ring |
Anastrozole-d12 | C17H7D12N5 | 305.44 | Deuterated methyl groups, two nitrile groups |
Anastrozole Monoamide | C17H21N5O | 311.38 | One nitrile group, one amide group |
Anastrozole Monoamide-d12 | C17H9D12N5O | ~323.45* | Deuterated methyl groups, one nitrile, one amide |
*Calculated based on deuteration pattern similar to Anastrozole-d12
Synthesis and Production Methods
General Synthetic Approaches
Deuterated compounds are typically synthesized through exchange reactions where hydrogen atoms are replaced with deuterium. For Anastrozole Monoamide-d12, this likely involves either:
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Direct deuteration of Anastrozole Monoamide
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Conversion of pre-deuterated Anastrozole-d12 to its monoamide form
The synthesis of the parent compound, anastrozole, involves several key intermediates. One critical intermediate in the synthesis pathway is 3,5-bis(2,2'-dimethylcyanomethyl)toluene (I), which undergoes bromination and triazole substitution reactions . Various synthetic routes have been developed for this intermediate, including:
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Grignard reaction to prepare 3,5-bis(2,2'-dimethylhydroxymethyl)toluene, followed by hydroxyl halogenation and substitution with cyano groups
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Palladium-catalyzed reaction of 3,5-dibromotoluene with 2-methyl-2-cyanopropionate
The preparation of the monoamide derivative would likely involve selective hydrolysis of one nitrile group followed by amide formation.
Analytical Applications
Role as Internal Standard
The primary application of Anastrozole Monoamide-d12 appears to be as an internal standard for the quantitative analysis of anastrozole and its metabolites in biological samples . Deuterated analogs are ideal internal standards for mass spectrometry-based analytical methods because they:
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Have nearly identical chemical properties to the analyte of interest
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Exhibit similar extraction recovery and chromatographic behavior
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Are easily distinguishable by mass spectrometry due to their different mass
In pharmacokinetic studies of anastrozole, deuterated internal standards like D12-anastrozole are used to ensure accurate quantification of the drug in plasma samples . A similar approach is likely employed for the analysis of Anastrozole Monoamide as a metabolite, using Anastrozole Monoamide-d12 as the corresponding internal standard.
Analytical Methods
The detection and quantification of anastrozole and its metabolites in biological samples typically involve:
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Sample preparation using solid-phase extraction (SPE)
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Addition of deuterated internal standards
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Analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS)
In a documented analytical method, plasma samples were spiked with deuterated analogs (D12-anastrozole, D4-letrozole, or D5-tamoxifen) as internal standards, processed using solid phase extraction cartridges, and analyzed using LC-MS/MS . The calibration curves for the analytes were linear over the concentration range of 2.5 to 750 ng/mL, with the lower limit of quantification for anastrozole being 2.5 ng/mL.
Table 2: Analytical Performance for Anastrozole Quantification Using Deuterated Internal Standards
Parameter | Value | Method |
---|---|---|
Linear Range | 2.5-750 ng/mL | LC-MS/MS |
Lower Limit of Quantitation | 2.5 ng/mL | LC-MS/MS |
Extraction Recovery | >88% | Solid Phase Extraction |
Intra-day Precision | <7% RSD | Analysis over 3 days, 4 replicates |
Inter-day Precision | <7% RSD | Analysis over 3 days, 4 replicates |
Relative Error | <9% | Analysis over 3 concentration levels |
Pharmacological Context
Relationship to Anastrozole
To understand the significance of Anastrozole Monoamide-d12, it is important to consider the pharmacological properties and clinical importance of the parent drug, anastrozole.
Anastrozole is a potent non-steroidal aromatase inhibitor that selectively inhibits the aromatase enzyme, blocking the conversion of testosterone into estradiol and androstenedione into estrone . This inhibition occurs through competitive binding of aromatase to the heme group of cytochrome P450, decreasing estrogen biosynthesis in peripheral tissues and in the breast .
As a third-generation aromatase inhibitor, anastrozole has become a drug of choice for postmenopausal breast cancer patients, particularly for treating estrogen receptor (ER)-positive breast cancer . It is used in various clinical contexts:
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First-line treatment in ER-positive postmenopausal women with locally advanced or metastatic breast cancer
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Adjuvant setting for early breast cancer
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Prevention of breast cancer in high-risk postmenopausal women
Significance of Metabolites and Deuterated Standards
Understanding the metabolism of anastrozole is crucial for optimizing treatment regimens and predicting potential drug interactions. Anastrozole Monoamide represents one of the metabolic pathways of anastrozole, where one of the nitrile groups is converted to an amide.
Deuterated standards like Anastrozole Monoamide-d12 play a vital role in studying the pharmacokinetics of anastrozole in clinical settings. For example, in a study investigating potential herb-drug interactions between ginkgo biloba and anastrozole, D12-anastrozole was used as an internal standard for the quantification of anastrozole in plasma samples .
Research Applications
Pharmacokinetic Studies
One of the primary research applications of Anastrozole Monoamide-d12 is in pharmacokinetic studies. By using this deuterated standard, researchers can accurately track and quantify the conversion of anastrozole to its monoamide metabolite in patients undergoing treatment.
In a study of anastrozole pharmacokinetics in women receiving treatment for breast cancer, steady-state trough concentrations were measured before and during co-administration with ginkgo biloba extract. The mean trough concentration was found to be 29.1 ± 8.6 ng/mL before ginkgo biloba treatment and 29.1 ± 7.6 ng/mL during treatment, indicating no significant interaction (P = 0.97) .
Drug Development and Quality Control
Deuterated standards of anastrozole and its metabolites are also important in the development and quality control of pharmaceutical formulations. They enable:
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Precise quantification of active pharmaceutical ingredients
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Identification and quantification of impurities
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Stability testing of drug formulations
Anastrozole-related impurities, including Anastrozole Monoamide, must be monitored and controlled in pharmaceutical preparations to ensure safety and efficacy . Deuterated standards like Anastrozole Monoamide-d12 provide a reliable means of quantifying these impurities.
Comparative Analysis with Related Compounds
Deuterated Anastrozole Derivatives
Several deuterated derivatives of anastrozole and its metabolites have been developed for use as analytical standards:
Table 3: Deuterated Anastrozole Derivatives and Their Applications
Compound | Molecular Formula | Applications |
---|---|---|
Anastrozole-d12 | C17H7D12N5 | Internal standard for anastrozole quantification |
Anastrozole Mono Acid-d12 | C17H8D12N4O2 | Internal standard for acid metabolite quantification |
Anastrozole-d3 Dimer Impurity | C30H28D3N9 | Standard for dimer impurity analysis |
α-Desmethyl Anastrozole-d3 | C16H14D3N5 | Standard for desmethyl impurity analysis |
Anastrozole Monoamide-d12 | C17H9D12N5O | Internal standard for monoamide metabolite quantification |
These deuterated compounds serve as crucial tools for the comprehensive analysis of anastrozole and its metabolites/impurities in both pharmaceutical quality control and clinical pharmacokinetic studies .
Future Research Directions
The development and application of deuterated standards like Anastrozole Monoamide-d12 continue to evolve, with several promising directions for future research:
Advanced Analytical Techniques
Improvements in mass spectrometry techniques, including higher resolution instruments and more sensitive detection methods, may enable even more precise quantification of anastrozole metabolites using deuterated standards.
Personalized Medicine Approaches
The use of deuterated standards in pharmacokinetic studies may contribute to more personalized approaches to breast cancer treatment, allowing clinicians to tailor anastrozole dosing based on individual metabolic profiles.
Understanding Metabolism and Drug Interactions
Further research using deuterated standards like Anastrozole Monoamide-d12 may help elucidate the complex metabolism of anastrozole and potential interactions with other medications or supplements.
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